molecular formula C26H24N6O4S B1679167 3,6-Acridinediamine, sulfate (2:1) CAS No. 1811-28-5

3,6-Acridinediamine, sulfate (2:1)

Cat. No. B1679167
CAS RN: 1811-28-5
M. Wt: 534.6 g/mol
InChI Key: YADYXCVYLIKQJX-UHFFFAOYSA-N
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Description

“3,6-Acridinediamine, sulfate (2:1)”, also known as Proflavine Hemisulfate, is a compound with the molecular formula C13H11N3.1/2H2SO4 . It is an acriflavine derivative and a slow-acting bacteriostat that is effective against many Gram-positive bacteria . It was formerly used for treatment of burns and infected wounds .


Molecular Structure Analysis

The molecular structure of “3,6-Acridinediamine, sulfate (2:1)” is characterized by the presence of an acridine ring substituted by amino groups at positions 3 and 6 . The molecular weight of the compound is 209.253 .

Scientific Research Applications

  • Structural Investigations in Chemistry

    • Novel Indoloacridines : Structural investigations of novel indoloacridines, related to 3,6-Acridinediamine sulfate, reveal unique crystallographic features and potential for diverse chemical applications (Sridharan, Prasad, Ngendahimana, & Zeller, 2009).
  • Polymer Chemistry

  • Molecular and Supramolecular Chemistry

    • Macrocycle Development : Research in macrocyclic chemistry demonstrates the binding of sulfate anions in various macrocycles, highlighting the significance of sulfate interactions in molecular recognition and supramolecular assemblies (Gregoliński, Ślepokura, Paćkowski, Panek, Stefanowicz, & Lisowski, 2016).
  • Crystallography and Molecular Structures

    • Acridinium Compounds : Studies on acridinium compounds, closely related to 3,6-Acridinediamine sulfate, contribute to the understanding of molecular packing and intermolecular interactions in crystal structures, aiding in the development of new materials and pharmaceuticals (Meszko, Sikorski, Huta, Konitz, & Błażejowski, 2002).
  • Environmental Science

    • Sulfate Ion Removal : Research focusing on the selective removal of sulfate ions from drinking water illustrates the environmental applications of sulfate chemistry, crucial for water treatment and pollution control (Călinescu, Marin, Ionita, Pascu, Tudorache, Surpățeanue, Badea, & Aboul‐Enein, 2016).
  • Biochemistry and Cellular Biology

    • Nucleotide Phosphatases in Sulfate Assimilation : The role of nucleotide phosphatases in sulfate assimilation provides insights into fundamental biological processes, including sulfur metabolism and its implications in health and disease (Hudson & York, 2012).

Safety And Hazards

“3,6-Acridinediamine, sulfate (2:1)” is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical help .

properties

IUPAC Name

acridine-3,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADYXCVYLIKQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043777
Record name Proflavin hemisulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Proflavine hemisulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19748
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Product Name

3,6-Acridinediamine, sulfate (2:1)

CAS RN

1811-28-5
Record name 3,6-Acridinediamine, sulfate (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Proflavin hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proflavine hemisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROFLAVINE HEMISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27V8M747VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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